N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide
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Overview
Description
N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride.
Methoxy-Methylbenzamide Formation: The final step involves the coupling of the cyclohexyl-fluorobenzoyl intermediate with 3-methoxy-2-methylbenzamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, altering their activity. The cyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy-methylbenzamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
- N-Cyclohexyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Uniqueness
N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
644979-81-7 |
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Molecular Formula |
C22H24FNO3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[1-(4-fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C22H24FNO3/c1-15-18(7-6-8-19(15)27-2)21(26)24-22(13-4-3-5-14-22)20(25)16-9-11-17(23)12-10-16/h6-12H,3-5,13-14H2,1-2H3,(H,24,26) |
InChI Key |
SIAATGDPHJAPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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